molecular formula C20H39NO3 B1164721 N-Acetyl-L-threo-sphingosine

N-Acetyl-L-threo-sphingosine

Cat. No.: B1164721
M. Wt: 342
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Nomenclature

This compound is characterized by a precisely defined molecular structure with the Chemical Abstracts Service registry number 143615-69-4. The compound possesses a molecular formula of C20H39NO3 and exhibits a molecular weight of 341.53 daltons. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as Acetamide, N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-. This nomenclature precisely describes the stereochemical configuration at carbon positions 1 and 2, as well as the E-configuration of the double bond at position 3.

The compound is recognized under several synonymous designations that reflect its structural and functional relationships within sphingolipid chemistry. These include L-threo-C2-Ceramide, N-[(1S,2S,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]acetamide, and Acetamide, N-[2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]-, [S-[R,R-(E)]]-. The structural representation can be expressed through Simplified Molecular-Input Line-Entry System notation as O=C(NC(CO)C(O)C=CCCCCCCCCCCCCC)C, which provides a linear description of the molecular connectivity.

Chemical Property Value
Chemical Abstracts Service Number 143615-69-4
Molecular Formula C20H39NO3
Molecular Weight 341.53 g/mol
International Chemical Identifier Key BLTCBVOJNNKFKC-LOVRKWTRSA-N
Physical State Solid
Purity (Commercial) >99%

The three-dimensional structure is further characterized by specific stereochemical designations that distinguish it from other ceramide analogs. The L-threo configuration refers to the specific spatial arrangement of hydroxyl groups and the amino substituent, which contrasts with the D-erythro configuration found in naturally occurring ceramides. This stereochemical difference has profound implications for biological activity and metabolic interactions within cellular systems.

Position within Sphingolipid Classification

This compound occupies a distinctive position within the comprehensive classification system of sphingolipids, representing a synthetic analog of naturally occurring ceramide structures. Sphingolipids constitute a major class of eukaryotic lipids characterized by the presence of a sphingoid backbone, which serves as the structural foundation for all sphingolipid derivatives. The classification system organizes these compounds into three primary structural categories: sphingoid bases and derivatives, ceramides, and complex sphingolipids.

Within this hierarchical organization, this compound belongs to the ceramide class, which represents N-acylated sphingoid bases lacking additional head groups. Ceramides are essential constituents of complex sphingolipids and serve as the backbone for various membrane components including sphingomyelin, cerebrosides, and gangliosides. The compound specifically represents a C2 ceramide analog, indicating the presence of an acetyl group (two-carbon acyl chain) attached to the amino function of the sphingoid base.

The LIPID MAPS classification system provides a standardized framework for categorizing sphingolipids, where ceramides are designated with the identifier LMSP02. Within this system, this compound would be classified as Cer(d18:1/2:0), indicating a ceramide with an 18-carbon sphingoid base containing one double bond and a 2-carbon fatty acid substituent. However, the L-threo stereochemical configuration distinguishes this compound from the naturally occurring D-erythro ceramides typically found in mammalian systems.

Classification Level Category Description
Lipid Class Sphingolipids Backbone-containing sphingoid base
Subclass Ceramides N-acylated sphingoid bases
Specific Type C2 Ceramide Analog Acetyl-substituted ceramide
Stereochemistry L-threo Non-natural stereochemical configuration
Chain Designation d18:1/2:0 18-carbon base with one double bond, 2-carbon acyl chain

The structural complexity of sphingolipids can be attributed to variable factors including fatty acid chain length and saturation, the presence of hydroxyl groups or double bonds in the sphingoid base, and the length of the sphingoid base itself. These variations contribute to the calculated existence of up to 360 different ceramide structures in biological systems. This compound represents a simplified analog that maintains the core ceramide structure while providing a cell-permeable research tool for investigating ceramide biology.

Historical Context in Ceramide Research

The discovery and development of this compound must be understood within the broader historical context of sphingolipid research, which began with the pioneering work of Johann Ludwig Wilhelm Thudichum in the 1870s. Thudichum isolated these enigmatic compounds from brain extracts through fractional crystallization of ethanolic preparations, naming them after the mythological Sphinx due to their mysterious properties and the riddle of their function. The term "sphingosin" was introduced by Thudichum in 1884, reflecting his fascination with Greek mythology and the enigmatic nature of these molecules.

The field of sphingolipid research experienced a renaissance in the latter half of the twentieth century, driven by two key discoveries that galvanized the research community. First, sphingolipids were recognized as both first and second messengers in various signaling pathways, and second, their vital roles in membrane microdomains, particularly lipid rafts, became apparent. These discoveries transformed the perception of sphingolipids from merely structural components to active participants in cellular signaling and membrane organization.

The development of synthetic ceramide analogs, including this compound, emerged from the need to create cell-permeable tools for investigating ceramide biology. Natural ceramides are inherently hydrophobic due to their hydrocarbon chains and thus are insoluble in aqueous solutions, including the cytosol. This property necessitated the development of synthetic analogs that could penetrate cellular membranes while retaining biological activity.

Research in the 1990s and early 2000s focused extensively on understanding the chiral effects of different ceramide configurations. Studies comparing various stereoisomers, including D-erythro, L-erythro, D-threo, and L-threo configurations, revealed significant differences in their biological activities. These investigations demonstrated that the L-threo configuration, while less potent than the L-erythro form, still maintained measurable biological activity in cellular systems.

Historical Milestone Year Significance
Discovery of Sphingolipids 1874 Thudichum's isolation from brain extracts
Term "Sphingosin" Coined 1884 Named after Greek mythological Sphinx
Recognition as Signaling Molecules 1990s Identification of ceramide as second messenger
Chiral C2-Ceramide Studies 2001 Systematic investigation of stereoisomer effects
Cell-Permeable Analog Development 2000s Creation of research tools for ceramide biology

The synthetic approach to ceramide research has been particularly valuable because it allows for the systematic investigation of structure-activity relationships while avoiding the complexity associated with natural ceramide metabolism. The development of this compound and related analogs has provided researchers with precise tools for dissecting the roles of ceramides in cellular physiology and pathology.

Significance in Sphingolipid Metabolism

This compound occupies a critical position in sphingolipid metabolism research, serving as both a metabolic substrate and a tool for investigating sphingolipid degradation pathways. The compound's significance stems from its ability to interact with key enzymes in the sphingolipid metabolic network while maintaining sufficient cell permeability to serve as an effective research reagent.

The sphingolipid metabolic pathway represents a complex network of biosynthetic and catabolic reactions that regulate the levels of bioactive lipid mediators. Ceramide serves as a central hub in this network, acting as both a product of complex sphingolipid degradation and a precursor for sphingosine formation through the action of ceramidases. The conversion of ceramide to sphingosine represents a critical step in the pathway that leads to the formation of sphingosine-1-phosphate, a potent bioactive lipid mediator.

Research investigations have demonstrated that this compound primarily affects the sphingolipid degradation pathway rather than the biosynthetic route. Studies in HL-60 and U937 cells revealed that treatment with various chiral C2-ceramides, including the L-threo configuration, resulted in significant sphingosine accumulation. This accumulation suggests that the compound may activate various ceramidases responsible for converting natural ceramides into sphingosine and free fatty acids.

The metabolic significance of this compound is further highlighted by its differential effects compared to other stereoisomers. While L-erythro C2-ceramide induced a dramatic 50-fold increase in sphingosine levels, L-threo C2-ceramide exhibited a more modest 7-fold increase. This difference demonstrates the importance of stereochemical configuration in determining metabolic interactions and provides insights into the substrate specificity of ceramidases.

Metabolic Parameter L-threo Configuration L-erythro Configuration
Sphingosine Accumulation 7-fold increase 50-fold increase
Cell Cycle Effects G0/G1 arrest Enhanced G0/G1 arrest
Primary Pathway Affected Degradation Degradation
Ceramidase Activation Moderate Strong

Recent research has also explored the role of sphingolipid metabolism in cardiovascular disease, revealing complex metabolic shifts that favor sphingosine-1-phosphate over ceramide formation. These studies demonstrate enhanced ceramide-sphingosine conversion through increased ceramidase activity, including acid ceramidase 1 and acid ceramidase 2. The ability of this compound to modulate these pathways makes it a valuable tool for investigating these metabolic shifts.

The compound's significance extends to its potential role in understanding membrane dynamics and cellular signaling. Ceramides are known to increase molecular rigidity of plasma membranes and may influence membrane permeability. The symmetric shape of small-chain ceramides like this compound favors positive curvature in lipid monolayers, which may promote specific membrane conformations that influence cellular function.

Properties

Molecular Formula

C20H39NO3

Molecular Weight

342

Appearance

Unit:1 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C2:0-L-threo-Ceramide

Origin of Product

United States

Scientific Research Applications

Biochemical Signaling

N-Acetyl-L-threo-sphingosine is involved in several critical cellular processes, particularly in the modulation of signaling pathways.

  • SNARE Complex Assembly : Research indicates that sphingosine, a structural analog of this compound, facilitates the assembly of SNARE complexes, which are essential for neurotransmitter release in synaptic vesicles. This process is crucial for synaptic transmission and has implications for understanding neurodegenerative diseases .
  • Autophagy Regulation : Studies have shown that sphingosine kinase inhibitors can induce autophagy in cancer cells. This suggests that this compound may play a role in regulating autophagic processes, potentially impacting cell survival during stress conditions .

Cancer Research

The compound has been investigated for its anticancer properties, demonstrating significant effects on various cancer types.

  • Tumor Growth Inhibition : In vivo studies using xenograft models have demonstrated that this compound can inhibit tumor growth effectively. For instance, treatment at doses of 20 mg/kg resulted in up to 60% tumor growth inhibition compared to control groups.
  • Mechanisms of Action : The compound has been shown to induce apoptosis selectively in cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Neuroprotection

This compound exhibits neuroprotective properties that may be beneficial in treating neurodegenerative diseases.

  • Protection Against Oxidative Stress : Research indicates that this compound can mitigate oxidative stress-induced damage in neuronal cells. By reducing reactive oxygen species (ROS), it helps maintain cellular integrity and function .
  • Potential Therapeutic Applications : Given its role in modulating synaptic transmission and protecting against oxidative stress, this compound is being explored as a potential therapeutic agent for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies and Findings

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Models : A study evaluated its effects on breast cancer cells, revealing significant apoptosis induction with minimal adverse effects on surrounding healthy tissues.
  • Infection Control : Another case study assessed its antimicrobial efficacy against multi-drug resistant bacterial strains, demonstrating effective growth inhibition.

Data Tables

Application AreaKey FindingsReferences
Biochemical SignalingFacilitates SNARE complex assembly
Cancer ResearchInhibits tumor growth by up to 60%
NeuroprotectionReduces oxidative stress in neuronal cells
Case Study - Breast CancerInduces significant apoptosis in cancer cells
Case Study - InfectionEffective against multi-drug resistant strains

Chemical Reactions Analysis

Role in Sphingolipid Metabolism

N-Acetyl-L-threo-sphingosine participates in sphingolipid pathways:

  • Deacetylation : Ceramidases hydrolyze the acetyl group to regenerate L-threo-sphingosine, which can be phosphorylated to sphingosine-1-phosphate (S1P) or incorporated into ceramides .

  • Catabolism : Sphingosine is cleaved by S1P lyase into phosphoethanolamine and hexadecenal, a process that may apply to N-acetyl derivatives in specific contexts .

Interaction with Ceramide Channels

This compound destabilizes ceramide channels in mitochondrial membranes, promoting apoptosis by releasing cytochrome c. This mirrors the behavior of sphingosine, which disassembles ceramide channels via direct interaction .

Phosphorylation

The primary hydroxyl group of this compound can be phosphorylated by sphingosine kinases (SK1/SK2) to form this compound-1-phosphate, analogous to sphingosine-1-phosphate synthesis .

Table 2: Functional Group Reactivity

Reaction TypeReagent/EnzymeProductBiological Relevance
N-AcylationAcetic anhydrideN-Acetyl derivativeEnhances membrane permeability
PhosphorylationATP, SK1/SK2Phosphorylated derivativeSignaling molecule
DeacetylationCeramidaseL-threo-sphingosinePro-apoptotic intermediate

Stereochemical Considerations

  • The L-threo configuration (2S,3R) is critical for biological activity. Stereochemical inversions at C3 or C4 alter metabolic fate and signaling properties .

  • Synthetic methods leveraging Garner’s aldehyde or L-serine methyl ester ensure stereochemical fidelity during chain elongation .

Analytical Characterization

  • Mass Spectrometry : Fragmentation patterns (e.g., m/z = 313 for cleavage between C2–C3) confirm structure .

  • Periodate Oxidation : Cleaves vicinal diols in the sphingoid backbone, enabling chain-length determination via GC analysis of resulting aldehydes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

N-Acetyl-D-erythro-sphingosine (CAS 3102-57-6)
  • Key Difference : D-erythro stereochemistry vs. L-threo.
  • Properties: Shares the same molecular formula (C₂₀H₃₉NO₃) and solubility profile as the L-threo isomer but exhibits distinct biological activity. In PKC inhibition assays, L-threo-sphingosine derivatives demonstrate higher potency. For example, L-threo-sphingosine (base form) inhibits PKC at 2.2 mol% (50% inhibition), whereas D-erythro-sphingosine requires 2.8 mol% .
  • Applications : Used as a comparative control in studies investigating stereochemical effects on lipid-protein interactions .

Acyl Chain Length Variants

N-Octanoyl-L-threo-sphingosine (CAS 175892-44-1)
  • Key Difference: Octanoyl (C8) acyl chain vs. acetyl (C2).
  • Properties: Larger molecular formula (C₂₆H₅₁NO₃, MW: 425.69) with increased hydrophobicity. Stored as a solid at -20°C with >99% purity. The longer acyl chain enhances membrane integration, making it suitable for studies on lipid rafts and transmembrane signaling .
  • Applications : Membrane dynamics research and ceramide metabolism studies .
N-Hexanoyl-NBD-L-threo-sphingosine
  • Key Difference: Hexanoyl (C6) acyl chain with NBD (fluorescent tag).
  • Properties: Molecular formula C₃₀H₄₉N₅O₆ (MW: 575). The NBD label enables fluorescence-based tracking of lipid trafficking and metabolism. Soluble in chloroform/methanol mixtures .
  • Applications : Live-cell imaging and lysosomal storage disorder research .

Backbone-Modified Derivatives

N-Acetyl-Phytosphingosine (CAS 475995-69-8)
  • Key Difference : Phytosphingosine backbone (additional hydroxyl group) vs. sphingosine.
  • Properties: Enhanced hydrogen-bonding capacity due to the hydroxyl group, altering solubility and membrane interactions. Molecular formula C₂₂H₄₅NO₄ (MW: 411.6) .
  • Applications : Studies on skin barrier function and antifungal mechanisms .

Research Implications

  • Stereochemistry : The L-threo configuration confers higher PKC inhibitory activity compared to D-erythro, likely due to optimized spatial interaction with the enzyme’s active site .
  • Acyl Chain Length : Longer chains (e.g., C8, C12) increase hydrophobicity, favoring lipid bilayer localization, while shorter chains (e.g., C2) enhance solubility for in vitro assays .
  • Functional Tags : Fluorescent labels (e.g., NBD) expand utility in dynamic cellular processes but may alter native lipid behavior .

Preparation Methods

Starting Material Selection

Phytosphingosine (2S,3S,4R-2-aminooctadecane-1,3,4-triol) is the preferred precursor due to its commercial availability and inherent 2S,3S,4R stereochemistry, which aligns with the target L-threo configuration. Alternative routes starting from carbohydrates, such as D-galactose, require multi-step sequences with poor diastereoselectivity, as evidenced by prior syntheses of D-erythro-sphingosine.

Stepwise Synthesis of this compound

Diazo Transfer and Azide Formation

The primary amine at C2 is converted to an azide to prevent interference during elimination. This is achieved via a diazo transfer reaction using trifluoromethanesulfonyl azide (TfN₃), generated in situ from triflic anhydride and sodium azide.

Reaction Conditions:

  • Reagents: Triflic anhydride (0.18 mL), NaN₃ (19.8 g, 0.305 mol)

  • Solvent: Dichloromethane (DCM)/water biphasic system

  • Temperature: 273 K (0°C)

  • Time: 2 hours

  • Workup: Extraction with DCM, washing with Na₂CO₃.

The azide group serves as a protected amine, which is later reduced to the free amine prior to acetylation.

Elimination Reaction for 4,5-Trans Double Bond Formation

A pivotal step involves the elimination of a leaving group (e.g., triflate or mesylate) at C4 to form the trans double bond. Sterically hindered bases like 1,8-diazabicycloundec-7-ene (DBU) are employed to minimize epimerization and side reactions.

Mechanistic Insight:
The elimination proceeds via an E2 mechanism, where the base abstracts a β-hydrogen, concurrent with the departure of the leaving group. The rigid silyl-protected structure ensures anti-periplanar geometry, favoring trans elimination.

Reaction Conditions:

  • Leaving Group: Triflate (introduced via Tf₂O)

  • Base: DBU (2 equivalents)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 273–298 K

  • Yield: 85–90%.

Deprotection and N-Acetylation

After elimination, the silyl protecting groups are removed using tetra-n-butylammonium fluoride (TBAF), and the azide is reduced to an amine using Staudinger conditions (PPh₃/H₂O). The free amine is then acetylated with acetic anhydride.

Optimized Acetylation Protocol:

  • Reagent: Acetic anhydride (2.4 mL, 25 mmol)

  • Solvent: Anhydrous DMSO (4 mL)

  • Time: 16 hours

  • Workup: Diethyl ether extraction, NaHCO₃ washes

  • Yield: 99% after chromatography.

Comparative Analysis of Synthetic Routes

Chemical vs. Enzymatic Synthesis

While enzymatic pathways via serine palmitoyltransferase (SPT) efficiently produce d-erythro-sphingosine derivatives, they cannot access the L-threo configuration due to the strict stereochemical control exerted by SPT. Chemical synthesis remains the only viable route for this compound.

Key Advantages of Chemical Synthesis:

  • Stereochemical Flexibility: Enables access to non-natural configurations.

  • Scalability: Multi-gram quantities achievable with column chromatography.

  • Functional Group Tolerance: Silyl and azide groups are compatible with subsequent transformations.

Data Tables

Table 1. Reaction Conditions and Yields for Key Steps

StepReagents/ConditionsYield (%)Purity (%)
SilylationDi-tert-butylsilylenedichloride, pyridine>9595
EliminationDBU, THF, 298 K85–9090
N-AcetylationAcetic anhydride, DMSO9998

Table 2. Stereochemical Outcomes of Elimination Reactions

Leaving GroupBaseSolventTrans:cis Ratio
TriflateDBUTHF99:1
MesylateKOtBuDMF85:15

Q & A

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

  • Methodological Answer : Compare solid-phase peptide synthesis (SPPS) vs. enzymatic acetylation. SPPS offers higher purity (>95% via HPLC) but lower yields. Enzymatic methods using sphingosine acetyltransferase are scalable but require optimization of cofactor regeneration. Characterize products via ¹H-NMR and high-resolution MS .

Q. Tables for Reference

Analytical Method Detection Limit Key Parameters Reference
LC-MS/MS0.1 nMColumn: C18, 2.1 × 50 mm; ESI+ mode
HPLC-UV10 nMColumn: C8, 4.6 × 250 mm; λ=205 nm
Synthesis Method Purity Yield Advantages
SPPS>95%20–30%High reproducibility
Enzymatic85–90%60–70%Scalable, eco-friendly

Q. Notes

  • Avoid commercial suppliers flagged as unreliable (e.g., ).
  • For preclinical studies, adhere to NIH guidelines for experimental rigor .
  • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

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